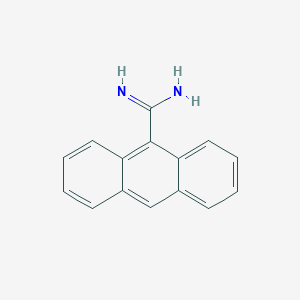

Anthracene-9-carboximidamide

Description

Structural Context within Anthracene-Based Amidine and Related Derivatives

Anthracene-9-carboximidamide is structurally characterized by a tricyclic aromatic system of anthracene (B1667546), to which a carboximidamide functional group is attached at the 9-position. Anthracene itself is a well-studied polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings in a linear arrangement, known for its unique electronic and photophysical properties. frontiersin.org The planarity and extensive π-conjugation of the anthracene moiety provide a rigid and electronically active scaffold. frontiersin.org

The amidine group, with the general structure R-C(=NH)NH₂, is the nitrogen analog of a carboxylic acid. It is a strongly basic functional group and can participate in a variety of chemical reactions. The introduction of the amidine functionality to the anthracene core at the 9-position significantly influences the electronic properties and reactivity of the parent molecule. This substitution allows for the formation of salts and coordination complexes, and the nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating the construction of supramolecular assemblies.

The properties of this compound can be contextualized by comparing it to related anthracene derivatives where the substituent at the 9-position is varied. For instance, anthracene-9-carboxylic acid features a carboxyl group, while anthracene-9-carbaldehyde contains an aldehyde group. wikipedia.orgnih.gov The thioamide analog, anthracene-9-thiocarboxamide, provides a useful comparison for understanding the impact of the heteroatom in the functional group. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | General Structural Features |

|---|---|---|---|

| Anthracene | C₁₄H₁₀ | 178.23 | Three linearly fused benzene rings. frontiersin.org |

| Anthracene-9-carboxamide | C₁₅H₁₁NO | 221.26 | An amide group at the 9-position of the anthracene core. nih.gov |

| Anthracene-9-thiocarboxamide | C₁₅H₁₁NS | 237.32 | A thioamide group at the 9-position of the anthracene core. nih.gov |

| This compound | C₁₅H₁₂N₂ | 220.27 | An amidine group at the 9-position of the anthracene core. |

Overview of Research Significance and Potential Applications

While direct research specifically focused on this compound is somewhat limited in publicly available literature, the broader class of anthracene derivatives and amidine-containing compounds has garnered significant scientific attention. This suggests a range of potential applications for this compound, primarily in materials science and medicinal chemistry.

Materials Science: The anthracene core is a key component in the development of organic electronic materials due to its inherent charge-transporting capabilities. frontiersin.org The introduction of functional groups like amidines can modulate these properties, making such derivatives potential candidates for use in:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are often used as blue-light emitters or as hosts for dopants in OLEDs. The amidine group could influence the electronic energy levels and intermolecular interactions, potentially leading to improved device performance.

Organic Field-Effect Transistors (OFETs): The ability of the amidine group to engage in hydrogen bonding and influence molecular packing could be exploited to control the solid-state structure and, consequently, the charge mobility in OFETs.

Supramolecular Chemistry: The directional hydrogen bonding capabilities of the amidine group make this compound a promising building block for the self-assembly of complex, functional supramolecular architectures. wikipedia.org

Medicinal Chemistry: Both the anthracene scaffold and the amidine functional group are found in various biologically active molecules. This dual identity suggests potential for this compound and its derivatives in drug discovery:

Anticancer Agents: Certain anthracene derivatives are known to intercalate with DNA, exhibiting cytotoxic activity against cancer cells. frontiersin.org The amidine group is also a feature in some compounds with antineoplastic properties. ontosight.aiontosight.ai

Antimicrobial Agents: Amidine-containing compounds have been investigated for their antibacterial and antifungal activities. researchgate.net The combination with the lipophilic anthracene core could enhance membrane permeability and cellular uptake.

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Organic Electronics (OLEDs, OFETs) | Anthracene core's charge transport properties combined with the amidine group's ability to influence electronic structure and molecular packing. |

| Materials Science | Supramolecular Assemblies | Amidine group's capacity for strong, directional hydrogen bonding. wikipedia.org |

| Medicinal Chemistry | Anticancer Drug Scaffolds | Known DNA-intercalating properties of anthracene derivatives and anticancer potential of some amidine compounds. frontiersin.orgontosight.aiontosight.ai |

| Medicinal Chemistry | Antimicrobial Agents | Established antimicrobial activity of certain amidine-containing molecules. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

885956-20-7 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

anthracene-9-carboximidamide |

InChI |

InChI=1S/C15H12N2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H3,16,17) |

InChI Key |

CXPYCLASXKDNBB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Anthracene 9 Carboximidamide Analogs

Established Synthetic Routes to the Anthracene-9-carboximidamide Core and Precursors

The direct synthesis of this compound is not widely documented, but its preparation can be logically inferred from established routes to its primary precursors: anthracene-9-carbonitrile and anthracene-9-carboxylic acid.

A primary route to the carboximidamide functional group is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate can then react with ammonia (B1221849) to yield the corresponding amidine (carboximidamide). wikipedia.org Therefore, the synthesis of anthracene-9-carbonitrile is a critical first step.

Synthesis of Anthracene-9-carbonitrile (9-Cyanoanthracene):

From Anthracene (B1667546): Direct cyanation of anthracene can be achieved, for instance, through reaction with cyanogen (B1215507) bromide. ontosight.ai

From Anthracene-9-carboxamide: Dehydration of anthracene-9-carboxamide provides a reliable route to the nitrile. ontosight.ai

From Halo-anthracenes: A common method involves the nucleophilic substitution of a halogen at the 9-position. For example, 10-chloro-9-anthraldehyde (B76771) can be converted to 10-formyl-9-anthracenecarbonitrile using copper(I) cyanide (CuCN) and a palladium catalyst. prepchem.com This highlights a pathway to a functionalized nitrile.

Synthesis of Anthracene-9-carboxylic acid: This precursor is readily synthesized through the oxidation of anthracene-9-carbaldehyde. chemicalbook.comlew.ro One method involves visible-light irradiation in the presence of a water-soluble photosensitizer. chemicalbook.com The carboxylic acid can then be converted to the primary amide, which is subsequently dehydrated to the nitrile, as mentioned above.

Proposed Synthesis of this compound:

Nitrile Route (Pinner Reaction): Anthracene-9-carbonitrile is treated with an alcohol (e.g., ethanol) and a strong acid (e.g., anhydrous HCl gas) to form the ethyl imidate hydrochloride salt (Pinner salt). wikipedia.orgorganic-chemistry.org

Subsequent reaction of this salt with ammonia would furnish this compound hydrochloride.

Strategies for Functionalization at the Anthracene 9-Position

Synthesis of Anthracene-9-carboxamide and Anthracene-9-thiocarboxamide Derivatives

Anthracene-9-carboxamide derivatives are key intermediates for both nitrile synthesis and as standalone compounds. ontosight.ai They are typically prepared from anthracene-9-carboxylic acid. The carboxylic acid can be activated, for example, by conversion to an acid chloride, which then readily reacts with ammonia or a primary/secondary amine to form the corresponding amide. Multicomponent reactions, such as the Passerini reaction using anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid, can also produce α-acyloxycarboxamide derivatives in a single step. rsc.org

Anthracene-9-thiocarboxamide has been synthesized and studied for its unique solid-state properties, including thermosalience (jumping crystals upon temperature change) and reversible [4+4] cycloaddition. chemicalbook.comacs.orgresearchgate.net The synthesis involves treating the corresponding nitrile (anthracene-9-carbonitrile) with hydrogen sulfide (B99878). The resulting thiocarboxamide molecules can self-assemble through hydrogen bonding and π-stacking interactions. acs.org

| Precursor | Reagent(s) | Product | Reference |

| Anthracene-9-carboxylic acid | 1. SOCl₂ or (COCl)₂2. NH₃ | Anthracene-9-carboxamide | |

| Anthracene-9-carbaldehyde | Isocyanide, Carboxylic Acid | α-Acyloxycarboxamide | rsc.org |

| Anthracene-9-carbonitrile | H₂S | Anthracene-9-thiocarboxamide | wikipedia.org |

Preparation of Imidazoline and Other Nitrogen-Containing Analogs

The anthracene core can be appended with various nitrogen-containing heterocycles. Imidazoline analogs are commonly prepared from ester or nitrile precursors. A general method involves the reaction of an ester with ethylenediamine (B42938) in the presence of trimethylaluminum.

More complex imidazole (B134444) derivatives have been synthesized starting from anthracene-9-carbaldehyde. A one-pot condensation reaction between anthracene-9-carbaldehyde, 4,4'-dibromobenzil, and ammonium (B1175870) acetate (B1210297) yields 2-(anthracen-9-yl)-4,5-bis(4-bromophenyl)-1H-imidazole. This intermediate serves as a platform for further functionalization via Suzuki cross-coupling reactions.

Other nitrogen-containing analogs include Schiff bases , which are readily formed by the condensation of anthracene-9-carbaldehyde with various amino-heterocycles, such as substituted amino-s-triazoles.

Modifications on the Anthracene Ring System: 9,10-Disubstitution Approaches

Functionalizing the anthracene core at both the 9- and 10-positions is a widely used strategy to fine-tune its electronic and photophysical properties for applications in materials science. prepchem.comrsc.org Starting from commercially available 9,10-dibromoanthracene, a variety of substituents can be introduced using transition metal-catalyzed cross-coupling reactions.

Commonly employed methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromoanthracene with boronic acids to form C-C bonds, allowing the introduction of phenyl and other aryl groups.

Sonogashira Coupling: This reaction, also catalyzed by palladium, couples terminal alkynes with the bromoanthracene, yielding alkynyl-substituted anthracenes. This method was used to prepare a series of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes. prepchem.com

Stille Cross-Coupling: This method is effective for coupling with organostannane reagents, such as for the synthesis of 9,10-di(thiophene-2-yl)anthracene.

These reactions allow for the creation of a diverse library of 9,10-disubstituted anthracenes with tailored properties.

| Starting Material | Coupling Partner | Catalyst System | Product Example | Reference |

| 9,10-Dibromoanthracene | 4-(Trifluoro)phenyl boronic acid | Pd(PPh₃)₄ | 9,10-Bis(4-(trifluoromethyl)phenyl)anthracene | |

| 9-Bromo-10-(diphenylphosphoryl)anthracene | Terminal arylacetylenes | Pd catalyst | 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracenes | prepchem.com |

| 9,10-Dibromoanthracene | 2-(tertbutylstannyl)thiophene | Pd₂(dba)₃, tri-o-tolyl phosphine | 9,10-Di(thiophene-2-yl)anthracene |

Advanced Catalytic and Reaction Methodologies for Anthracene Derivatization

Recent advancements in organic synthesis have provided powerful tools for the derivatization of the anthracene scaffold, often with high efficiency and selectivity. researchgate.net

Palladium Catalysis: Beyond the cross-coupling reactions mentioned above, palladium catalysts have been used for direct C-H acylation reactions to synthesize anthraquinone (B42736) derivatives.

Rhodium Catalysis: Cationic rhodium(III) catalysts have been shown to promote the selective monoalkenylation of anthracene-9-carboxamide at the peri-C–H bond (position 1), affording 1-alkenylanthracene-9-carboxamides.

Iridium Catalysis: Iridium complexes, such as [Ir(cod)Cl]₂, have been used in the synthesis of anthraquinone derivatives from 1,2-bis(propiolyl)benzene derivatives and alkynes.

Gold Catalysis: Gold-catalyzed cyclization of o-alkynyldiarylmethanes represents a concise method for synthesizing substituted anthracenes. researchgate.net

Zinc Catalysis: Zinc has been used as a catalyst for the reduction of 1,8-dichloroanthraquinone (B31358) followed by aryl-aryl coupling under modified Suzuki conditions to yield 1,8-diaryl anthracene derivatives.

These advanced methodologies have transformed the synthesis of complex anthracene derivatives, enabling the creation of novel structures with diverse functionalities. researchgate.net

Advanced Photophysical and Spectroscopic Characterization of Anthracene 9 Carboximidamide Systems

Investigation of Electronic Absorption Profiles and Transitions

The electronic absorption spectra of anthracene (B1667546) derivatives, including those with carboximidamide-like functionalities, are characterized by distinct bands in the ultraviolet (UV) and visible regions. These bands arise from π-π* electronic transitions within the anthracene core. For anthracene itself, the absorption spectrum in a non-polar solvent like cyclohexane (B81311) exhibits characteristic vibronic structures. The molar extinction coefficient at 356.2 nm has been reported to be 9,700 cm⁻¹/M. omlc.org

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the anthracene ring. For instance, the introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Studies on various 9,10-disubstituted anthracenes have shown that while aromatic substituents may only cause minor changes to the absorption profile, other groups can have more significant effects. chalmers.se

The solvent environment also plays a crucial role in influencing the electronic absorption spectra. bau.edu.lb Changes in solvent polarity can lead to shifts in the absorption bands, a phenomenon known as solvatochromism. spectroscopyonline.com For example, the absorption spectra of anthracene-9-carboxylic acid, a related compound, have been shown to be dependent on solute concentration in ethanol, indicating the formation of hydrogen-bonded dimers. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) combined with the polarizable continuum model (PCM) are often employed to understand and predict these spectral shifts in different solvents. researchgate.net

The electronic transitions in anthracene-based systems are typically assigned based on their energy and intensity. For example, in crystalline anthracene, the vibronic bands in the fluorescence excitation spectrum are assigned as 0←0, 0←1, and 0←2 transitions. researchgate.net The interpretation of these electronic absorption spectra provides valuable insights into the ground-state electronic structure and the nature of the electronic transitions in these molecules. libretexts.org

Elucidation of Fluorescence Properties

The fluorescence properties of anthracene-9-carboximidamide and related systems are central to their potential applications. The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, is a key parameter. For unsubstituted anthracene, the quantum yield is approximately 0.36 in cyclohexane and 0.27 in ethanol. omlc.orgnih.gov The introduction of substituents can significantly alter the quantum yield. For example, some thiophene-substituted anthracenes exhibit a dramatic decrease in quantum yield, while other derivatives can maintain high fluorescence efficiency. chalmers.se

Luminescence lifetime (τ) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. For anthracene monomers, fluorescence lifetimes are typically in the range of a few nanoseconds (ns). researchgate.net For instance, an anthracene-guanidine derivative was reported to have a monomer fluorescence lifetime of approximately 11 ns in non-protic solvents. nih.gov The formation of excimers or other aggregates can lead to longer lifetimes. mdpi.com

The following table summarizes the photophysical properties of some anthracene derivatives:

| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τ) in ns | Reference |

| Anthracene | Cyclohexane | 0.36 | - | omlc.org |

| Anthracene | Ethanol | 0.27 | 3.66 | nih.govresearchgate.net |

| Anthracene-9-carboxylic acid dimer (excited state) | Ethanol | - | 9.2 | researchgate.net |

| Anthracene-guanidine derivative (monomer) | Toluene/Dichloromethane | - | ~11 | nih.gov |

| 9,10-diphenylanthracene | - | - | - | chalmers.se |

| 4-(10-phenylanthracene-9-yl)pyridine | - | - | - | chalmers.se |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | - | - | - | chalmers.se |

Note: The table includes data for related anthracene compounds to provide context for the photophysical properties of this compound systems.

The fluorescence emission spectra of anthracene derivatives are subject to shifts in wavelength depending on their chemical environment and molecular structure. These spectral shifts provide valuable information about the excited state of the molecule. A key parameter derived from these shifts is the Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. amolf.nl

The Stokes shift is influenced by several factors, including the polarity of the solvent and specific solute-solvent interactions. amolf.nl In polar solvents, a larger Stokes shift is often observed due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore, a process known as solvent relaxation. amolf.nl For instance, an anthracene-containing crown ether exhibited a significant bathochromic shift of 50 nm in its emission as the solvent polarity increased. nih.gov

Analysis of the Stokes shift can be performed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent, as well as the change in dipole moment of the fluorophore upon excitation. nih.gov A linear Lippert-Mataga plot suggests that general solvent effects are the primary cause of the spectral shift. Deviations from linearity can indicate the presence of specific interactions, such as hydrogen bonding. nih.gov

The magnitude of the Stokes shift can also be affected by the molecular structure and the presence of intramolecular charge transfer (ICT) character in the excited state. For example, in a series of fluorescent molecular rotors based on anthracene carboxyimides, the Stokes shifts were analyzed to understand the nature of their excited states. nih.gov

The table below shows the effect of solvents on the spectroscopic properties of Anthracene-9-Carboxylic Acid (ANCA). researchgate.net

| Solvent | Absorption λ (log ε) | Emission υ (cm⁻¹) | Stokes Shift (υabs - υem) (cm⁻¹) |

| H₂O | 333 (4.47) | 24448 | 3100 |

This data for a related compound illustrates how solvent properties influence spectral characteristics.

Anthracene-based fluorophores often exhibit solvatochromism and solvatofluorochromism, which are the changes in their absorption and fluorescence spectra, respectively, with varying solvent polarity. nih.govmdpi.com These phenomena arise from the differential solvation of the ground and excited states of the molecule. bau.edu.lb

The extent of the spectral shift depends on the change in the dipole moment of the molecule upon electronic excitation. If the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed in the emission spectrum as the solvent polarity increases. This is because polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state. researchgate.net

The solvatochromic behavior of anthracene derivatives can be analyzed using empirical solvent polarity scales, such as the Kamlet-Taft and Catalán parameters. nih.gov These multiparameter approaches allow for the separation of the contributions of solvent acidity, basicity, and polarizability/dipolarity to the observed spectral shifts. nih.gov For example, a study on anthracene carboxyimide-based molecular rotors revealed that solvent dipolarity was the main driver for changes in the absorption spectra of one derivative, while solvent polarizability was more influential for others. nih.govmdpi.com

The solvatofluorochromic response is particularly useful for developing fluorescent probes that can sense the polarity of their microenvironment. The significant red shift in the emission of an anthracene-containing crown ether from 452 nm to 502 nm with increasing solvent polarity highlights the sensitivity of its excited state to the surrounding medium. nih.gov

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. edinst.com For this compound and its derivatives, several quenching mechanisms can be operative. These can be broadly classified as dynamic (collisional) quenching and static quenching. edinst.comchalcogen.ro

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. edinst.com This process is diffusion-controlled and can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the quencher concentration. chalcogen.roresearchgate.net

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.ro In this case, the fluorescence intensity is reduced, but the lifetime of the uncomplexed fluorophore remains unchanged. edinst.com Deviations from the linear Stern-Volmer plot can sometimes indicate the presence of static quenching. researchgate.net

Photoinduced Electron Transfer (PET): This is a common quenching mechanism for anthracene derivatives. rsc.org In a PET process, an electron is transferred from the excited anthracene moiety (donor) to an acceptor molecule, or vice versa. For example, the fluorescence of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives can be quenched by protonation, which converts the imidazole (B134444) into a more electron-withdrawing imidazolium, facilitating PET from the anthracene donor. nih.gov

Other Quenching Mechanisms:

Intersystem Crossing: The transition from the singlet excited state to the triplet state can compete with fluorescence, leading to quenching. chalmers.se

Excimer/Exciplex Formation: The formation of an excited-state dimer (excimer) or a complex with another molecule (exciplex) can sometimes lead to a new, red-shifted emission band, but can also provide a non-radiative decay pathway. nih.gov

Energy Transfer: Energy can be transferred from the excited fluorophore to a quencher molecule through mechanisms like Förster Resonance Energy Transfer (FRET) or Dexter energy transfer. edinst.com

The efficiency of quenching can be highly dependent on the solvent. For instance, the quenching of anthracene fluorescence by acrylonitrile (B1666552) is more efficient in protic solvents than in aprotic solvents and generally increases with solvent polarity. niscpr.res.in

Solid-State Photophysics and Aggregation-Induced Phenomena

The photophysical properties of anthracene derivatives in the solid state can differ significantly from those in solution. nih.gov In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding play a crucial role in determining the luminescent properties. mdpi.com

Aggregation-Caused Quenching (ACQ): Many traditional fluorophores, including some anthracene derivatives, suffer from aggregation-caused quenching. In the aggregated state, the formation of non-emissive species like excimers can lead to a significant decrease in fluorescence quantum yield. rsc.orgrsc.org

Aggregation-Induced Emission (AIE): In contrast to ACQ, some molecules, known as AIEgens, are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation. rsc.orgnih.gov This phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay. rsc.orgnih.gov Several 9,10-distyrylanthracene (B86952) derivatives have been shown to exhibit AIE properties. rsc.org

Solid-State Luminescence and Crystal Packing: The crystal packing arrangement has a profound impact on the solid-state emission properties. researchgate.net Different polymorphs of the same compound can exhibit distinct luminescent characteristics. rsc.org For example, an anthracene-containing crown ether showed mechanochromism, where its fluorescence color changed upon mechanical grinding due to a transition between different crystal packing structures. nih.gov

Excimer Formation in the Solid State: The formation of excimers, which are excited-state dimers, is a common phenomenon in the solid state for anthracene derivatives. mdpi.com Excimers typically show a broad, structureless, and red-shifted emission compared to the monomer. mdpi.com The geometry of the interacting anthracene units, such as face-to-face or T-shaped arrangements, influences the properties of the excimer. nih.govmdpi.comresearchgate.net In some cases, complexation with host molecules like γ-cyclodextrin can induce excimer formation and enhance fluorescence quantum yields in the solid state. rsc.org

The study of solid-state photophysics is crucial for the development of organic solid-state lighting materials, sensors, and other optoelectronic devices.

Excited State Dynamics and Energy Transfer Processes

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the specific photophysical data for this compound. Detailed experimental and theoretical studies focusing explicitly on the excited state dynamics and energy transfer processes of this particular compound are not presently available.

The photophysical properties of the anthracene core are well-documented and known to be highly sensitive to the nature and position of its substituents. mdpi.comdiva-portal.org The introduction of a carboximidamide group at the 9-position is expected to modulate the electronic structure of the anthracene moiety, thereby influencing its excited-state behavior. However, without direct experimental evidence from techniques such as time-resolved fluorescence spectroscopy or transient absorption spectroscopy, any description of its specific excited-state lifetimes, decay pathways (e.g., radiative vs. non-radiative decay rates), or quantum yields would be purely speculative.

Similarly, while energy transfer processes are a hallmark of anthracene derivatives, particularly in the context of photosensitization and triplet-triplet annihilation upconversion, no studies documenting these processes for this compound could be located. rsc.orgchalmers.se Research on closely related compounds, such as anthracene-9-carboxylic acid, demonstrates the significant role of the 9-position substituent in mediating intermolecular interactions and energy transfer, but these findings cannot be directly extrapolated to the carboximidamide derivative with scientific accuracy. researchgate.netsemnan.ac.ir

Due to the absence of specific research on this compound, no data tables on its excited state dynamics or energy transfer characteristics can be generated at this time. Further empirical research is required to characterize these fundamental photophysical properties.

Computational Chemistry and Theoretical Modeling of Anthracene 9 Carboximidamide and Analogs

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of anthracene (B1667546) derivatives. researchgate.net These methods allow for a detailed exploration of molecular structure, orbital energies, and spectroscopic behavior. sciengine.comepa.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. ajol.info For anthracene derivatives, this process typically involves methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). nih.gov The optimization provides crucial data on bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Selected Optimized Bond Parameters for Anthracene-9,10-dicarboxaldehyde (ADCA) (Analog) This table presents theoretical data for an analogous compound to illustrate typical results from geometry optimization.

| Parameter | Bond | Calculated Length (Å) |

|---|---|---|

| Bond Length | C9-C11 | 1.492 |

| Bond Length | C1-C2 | 1.373 |

| Bond Length | C11-C12 | 1.411 |

| Bond Angle | C1-C2-C3 | 120.9° |

| Bond Angle | C11-C9-C14 | 118.8° |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations on ADCA. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. sciengine.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netsciengine.com

For anthracene derivatives, the introduction of substituents significantly perturbs the FMOs. sciengine.com Electron-withdrawing groups, like the carboximidamide group is expected to be, generally lower the energies of both the HOMO and LUMO, which can lead to a reduction in the energy gap. sciengine.comepa.gov This reduction is consistent with a red shift in the absorption spectra. sciengine.com In many substituted anthracenes, the HOMO and LUMO are primarily localized on the π-conjugated anthracene core, characteristic of π-π* transitions. sciengine.comresearchgate.net The charge distribution, often analyzed through methods like Mulliken population analysis, reveals how electron density is shared across the molecule, which is fundamental to understanding its reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Anthracene and Analogs

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Anthracene | B3LYP/6-31G | -5.605 | -1.982 | 3.623 |

| DBMA (derivative) | B3LYP/6-31G | -5.943 | -2.474 | 3.469 |

| DAA (derivative) | B3LYP/6-31G | -5.504 | -1.982 | 3.522 |

| Anthracene-F | DFT | -5.234 | -1.458 | 3.776 |

| Anthracene-Cl | DFT | -5.294 | -1.483 | 3.811 |

Data compiled from various theoretical studies on anthracene and its derivatives. researchgate.netsciengine.com

Theoretical chemistry allows for the accurate prediction of spectroscopic properties, which is vital for identifying and characterizing new compounds. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. kyushu-u.ac.jp

Calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sciengine.com For anthracene and its derivatives, the absorption spectra are typically characterized by transitions to the ¹Lₐ and ¹Bₑ states. mdpi.com The introduction of substituents often causes a bathochromic (red) shift in these absorption bands. sciengine.commdpi.com For instance, theoretical calculations for derivatives like DBMA and DAA predicted red-shifted absorptions compared to unsubstituted anthracene, which was consistent with experimental observations. sciengine.com Similarly, fluorescence spectra can be modeled to predict emission wavelengths, providing insight into the nature of the emissive excited state. kyushu-u.ac.jpresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule and predicts its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map displays different potential values on the electron density surface using a color spectrum. wolfram.com

Red regions indicate negative electrostatic potential, rich in electron density, and are favorable sites for electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. researchgate.net

Green regions denote neutral or zero potential areas. researchgate.net

For a molecule like Anthracene-9-carboximidamide, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the carboximidamide group due to their high electronegativity and lone pairs of electrons. This makes them the primary sites for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine and imine groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The π-system of the anthracene rings typically shows a mix of neutral to slightly negative potential. nih.govmdpi.com MEP analysis is invaluable for understanding intermolecular interactions and predicting how a molecule will interact with biological targets or other reagents. plos.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation of lone pairs and bonds. uni-muenchen.dewisc.edu A key feature of NBO analysis is its ability to quantify delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

In the context of this compound, NBO analysis would reveal:

Hyperconjugative Interactions: The delocalization of electron density from the lone pairs of the nitrogen and oxygen (if protonated or in a complex) atoms of the carboximidamide group into the antibonding orbitals (π*) of the anthracene ring.

π-Conjugation: The charge transfer and delocalization within the extensive π-system of the anthracene core and its extension into the substituent.

Studies on similar anthracene derivatives have used NBO analysis to confirm high molecular stability arising from significant hyperconjugative interactions. nih.govresearchgate.net For example, in anthracene diimide derivatives, strong interactions corresponding to high E⁽²⁾ values (e.g., 111.11 kcal/mol) have been reported, indicating substantial electron delocalization and stability. ajol.info

Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to intense incident light. plos.org These materials are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems, donor-acceptor (D-A) structures, and significant charge transfer are often excellent candidates for NLO materials. plos.orgrsc.org

Computational methods are used to predict the NLO response of molecules by calculating key parameters like the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). ajol.inforesearchgate.net The magnitude of these parameters, particularly the hyperpolarizabilities, is indicative of the NLO activity.

Anthracene derivatives are widely studied for their NLO properties due to the highly polarizable anthracene chromophore. plos.orgnih.gov The introduction of a group like carboximidamide, which can act as part of a donor-acceptor system, is expected to enhance intermolecular charge transfer and, consequently, the NLO response. plos.org Theoretical studies on anthracenyl chalcones and other derivatives have shown that strategic substitution can lead to large third-order susceptibility values, making them promising for NLO applications. plos.orgnih.gov Calculations for anthracene diimide derivatives have predicted first hyperpolarizability values many times greater than that of the standard reference compound, urea, highlighting their significant NLO potential. ajol.info

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Anthracene-9,10-dicarboxaldehyde | ADCA |

| 2-tert-butyl-9,10-bis(2-biphenyl) anthracene | TBBPA |

| 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene | TBNPA |

| 2,6-diphenylanthracene | - |

| 9-cyano-10-diphenylamino-anthracene | Cy-Anth-1 |

| Anthracene-9-carboxylic acid | ANCA |

| 9,10-disilylanthracenes | - |

| Anthracene diimide | ADI |

| Anthracenyl-chalcones | AC |

Applications in Advanced Chemical Sensing and Fluorescent Probe Development

Rational Design Principles for Chemosensors and Molecular Probes

The design of chemosensors based on anthracene (B1667546) derivatives involves the strategic integration of a fluorophore (the anthracene core), a recognition site for the target analyte, and a linker. nih.gov The fundamental principle is that the interaction between the recognition site and the analyte induces a measurable change in the fluorescence properties of the anthracene core. researchgate.netacs.org This change can be a "turn-on" or "turn-off" of fluorescence, a shift in the emission wavelength (ratiometric sensing), or a change in fluorescence lifetime. nih.gov

Key design considerations include:

High Selectivity and Affinity: The recognition moiety must bind specifically to the target analyte to avoid interference from other species. nih.gov

Sensitivity: The probe should be able to detect the analyte at low concentrations, often in the nanomolar range. nih.govrsc.org

Appropriate Signaling Mechanism: The chosen signaling mechanism (e.g., PET, ICT, FRET) should result in a clear and measurable optical response upon analyte binding. nih.gov

Biocompatibility and Low Toxicity: For biological applications, the probe must be non-toxic and stable in physiological conditions. nih.govnih.gov

Good Photostability: The probe should resist photobleaching to allow for prolonged imaging and analysis. nih.govpreprints.org

Selective and Sensitive Detection of Anions and Reactive Oxygen/Sulfur Species

Derivatives of anthracene-9-carboximidamide have been successfully employed in the development of fluorescent probes for the detection of various anions and reactive oxygen/sulfur species (ROS/RSS), which play crucial roles in biological systems.

Hypochlorous acid is a key reactive oxygen species involved in the immune response, but its overproduction can lead to cellular damage. mdpi.com Fluorescent probes for HOCl often utilize a "turn-on" mechanism. For instance, an anthracene carboximide derivative incorporating a thioether group (mito-ACS) remains non-fluorescent until it reacts with HOCl. nih.govpreprints.org The oxidation of the thioether to a sulfoxide (B87167) by HOCl disrupts a photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence. nih.govpreprints.org Another approach involves using a selenium-containing anthracene carboxyimide probe (AC-Se), where the highly reactive selenium is oxidized by HOCl, resulting in a substantial fluorescence increase. rsc.org These probes exhibit rapid response times, low detection limits, and high selectivity, making them suitable for real-time monitoring of HOCl in living cells. rsc.orgnih.govpreprints.org

Table 1: Performance of Anthracene-Based HOCl Probes

| Probe | Detection Limit | Response Time | Key Feature | Reference |

|---|---|---|---|---|

| mito-ACS | 23 nM | < 6 seconds | Mitochondria-targeting | nih.govpreprints.org |

Hydrogen sulfide (B99878) is another important signaling molecule in various physiological processes. frontiersin.org Fluorescent probes for H₂S have been designed based on the nucleophilic addition of HS⁻ to an electron-deficient C=C double bond within an anthracene derivative. frontiersin.org This reaction disrupts the probe's original electronic structure, leading to a change in its fluorescence properties. Researchers have synthesized probes that show selectivity and sensitivity for HS⁻, enabling its detection in biological contexts. frontiersin.org The sensing mechanism often involves a colorimetric or fluorometric response upon reaction with H₂S. ugr.esrsc.org

Recognition and Signaling of Specific Metal Ions

The anthracene framework can be functionalized with specific ligands to create chemosensors for the selective detection of metal ions. researchgate.netfrontiersin.org The coordination of a metal ion to the ligand alters the electronic properties of the anthracene fluorophore, resulting in a detectable change in fluorescence. researchgate.net For example, Schiff base derivatives of anthracene-9-carboxaldehyde have been shown to selectively bind to metal ions like Cu²⁺. researchgate.net The design of these sensors often relies on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotations and vibrations, leading to an increase in fluorescence quantum yield. researchgate.net The selectivity of these probes is determined by the nature of the coordinating atoms (e.g., N, O, S) and the geometry of the binding pocket. researchgate.net

Mechanistic Investigations of Sensing Responses (e.g., PET, CHEF, ICT, ESIPT)

The signaling mechanisms of anthracene-based fluorescent probes are rooted in fundamental photophysical processes:

Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the anthracene fluorophore is quenched by an electron transfer from a donor moiety (the recognition site). Upon binding to the analyte, the electron-donating ability of the recognition site is suppressed, inhibiting PET and "turning on" the fluorescence. researchgate.netnih.gov

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a flexible ligand attached to the anthracene core restricts intramolecular rotations and vibrations. This rigidity reduces non-radiative decay pathways, leading to an enhancement of fluorescence. researchgate.net

Intramolecular Charge Transfer (ICT): These probes consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Analyte interaction can alter the efficiency of the charge transfer from the donor to the acceptor upon photoexcitation, resulting in a shift in the emission wavelength. nih.govnih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-based probes, photoexcitation triggers the transfer of a proton from a donor to an acceptor group within the same molecule, leading to the formation of a tautomer with a distinct fluorescence emission. The presence of an analyte can interfere with this process, causing a change in the fluorescence signal. acs.orgnih.gov

Intracellular and Subcellular Imaging Applications

A key application of this compound-based probes is in the imaging of analytes within living cells and specific subcellular compartments. nih.govnih.govplos.org To achieve subcellular targeting, probes can be modified with specific moieties. For instance, the triphenylphosphonium cation is a well-known mitochondrial targeting group. nih.govpreprints.org By attaching this group to an anthracene-based probe, researchers have successfully developed sensors that selectively accumulate in the mitochondria, allowing for the in-situ detection of analytes like HOCl in this specific organelle. nih.govpreprints.org

Confocal fluorescence microscopy is a powerful technique used to visualize the distribution and concentration of these probes within cells. nih.govpreprints.orgdicp.ac.cn The high sensitivity and low cytotoxicity of these probes enable real-time monitoring of dynamic processes and the spatial distribution of analytes in living biological systems. nih.govpreprints.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Anthracene-9-carboxaldehyde |

| Hypochlorous Acid |

| Hydrogen Sulfide |

| Copper (Cu²⁺) |

| Thioether |

| Sulfoxide |

| Selenium |

| Schiff base |

Development of Sensors for Volatile and Gaseous Analytes

The unique photophysical properties of the anthracene core have been harnessed to develop sophisticated chemosensors for the detection of hazardous volatile and gaseous analytes. These sensors often rely on fluorescence quenching or enhancement mechanisms upon interaction with the target analyte, providing a highly sensitive and selective means of detection. Research in this area is critical for environmental monitoring and public safety, addressing the need for rapid and reliable identification of toxic industrial chemicals and other airborne threats.

One notable area of development involves the use of anthracene carboxyimide derivatives for the detection of highly toxic gases. For instance, a chemosensor utilizing an anthracene carboxyimide fluorophore has been successfully developed for the rapid and specific detection of oxalyl chloride vapor. researchgate.net This sensor operates on a dual-mode response, exhibiting both colorimetric and ratiometric fluorescence changes upon exposure to oxalyl chloride. The sensing mechanism is based on the intramolecular charge transfer (ICT) effect, which is triggered by the coupling of oxalyl chloride with the amino and hydroxyl groups of the sensor molecule. researchgate.net This results in a remarkable change in the sensor's optical properties, allowing for a low detection limit of 95 nM. researchgate.net A key advantage of this approach is the ability to fabricate flexible test strips embedded with the chemosensor for the visible and sensitive monitoring of oxalyl chloride vapor in the field. researchgate.net

Similarly, another anthracene carboxyimide-based fluorescent probe has been engineered for the detection of phosgene (B1210022), an extremely toxic and colorless gas. researchgate.net This sensor incorporates an ethylenediamine (B42938) group as the recognition moiety. The detection mechanism also relies on the intramolecular charge transfer effect, where the phosgene molecule is trapped through an intramolecular cyclization reaction. researchgate.net This interaction leads to distinct changes in both the color and fluorescence emission of the probe, enabling the detection of phosgene in both solution and the gas phase. researchgate.net The development of such sensors represents a significant step towards the practical application of rapid screening for hazardous gases in various environments. researchgate.net

The research findings for these anthracene-based gaseous analyte sensors are summarized in the table below.

Table 1: Performance of Anthracene Carboxyimide-Based Gas Sensors

| Sensor | Target Analyte | Sensing Mechanism | Detection Limit | Key Features |

|---|---|---|---|---|

| AC-HPD | Oxalyl Chloride Vapor | Intramolecular Charge Transfer (ICT) | 95 nM | Colorimetric and ratiometric fluorescence dual-mode response; suitable for flexible test strips. researchgate.net |

These examples underscore the potential of tailoring the molecular structure of anthracene derivatives to create highly selective and sensitive fluorescent probes for a range of volatile and gaseous analytes. The ability to fine-tune the recognition and signaling mechanisms opens up possibilities for developing a new generation of advanced chemical sensors for environmental and safety applications.

Supramolecular Chemistry and Non Covalent Interactions of Anthracene 9 Carboximidamide Derivatives

Formation of Supramolecular Assemblies and Architectures

Anthracene-9-carboximidamide derivatives are prime candidates for the formation of sophisticated supramolecular assemblies. The combination of the planar, aromatic anthracene (B1667546) moiety and the highly functional amidine group allows for a variety of non-covalent interactions to drive the self-organization process. These interactions include hydrogen bonding, π-π stacking, and electrostatic forces.

The protonation state of the carboximidamide group plays a crucial role in directing the assembly. In its neutral form, the amidine can act as both a hydrogen bond donor and acceptor. However, due to the high basicity of amidines, they are readily protonated to form amidinium ions, particularly in the presence of acidic species or even in moderately acidic aqueous environments. nih.govnih.gov These cationic amidinium groups can then engage in strong charge-assisted hydrogen bonds and ion pairing, which are fundamental to building robust supramolecular structures.

For instance, diamidine derivatives featuring an anthracene spacer have been shown to participate in four-component assembly with dicarboxylic acids in the crystalline state. rsc.org This assembly is driven by the formation of highly reliable and directional amidinium-carboxylate salt bridges, leading to well-defined, box-like structures. rsc.org This principle can be directly extended to this compound, where the single amidine group can interact with appropriate counterparts to form dimers, oligomers, or extended networks. Furthermore, the self-assembly of amphiphilic anthracene derivatives can lead to the formation of complex nanostructures like nanoparticles and nanorods in solution. nih.govsjtu.edu.cn An anthracene derivative functionalized with a hydrophilic carbohydrate, for example, was shown to self-assemble into chiral, fiber-like H-aggregates in aqueous solutions, driven by the π–π stacking of the anthracene cores. nih.gov

The table below summarizes potential supramolecular architectures formed by anthracene-carboximidamide derivatives based on analogous systems.

| Assembly Type | Driving Interactions | Resulting Architecture | Analogous System |

| Dimerization | Amidinium-Carboxylate Salt Bridges | Discrete Dimers | Anthracene-based diamidines with dicarboxylic acids rsc.org |

| 1D Chains/Fibers | π-π Stacking, Hydrogen Bonding | Linear Polymers, Helical Aggregates | Anthracenemethyl glycosides nih.gov |

| 2D Sheets | Multiple Hydrogen Bonds (N-H···N, N-H···O) | Planar Networks | Pyrimidine-2-carboximidamide (B1365914) derivatives researchgate.net |

| 3D Frameworks | Charge-Assisted Hydrogen Bonding | Porous Organic Frameworks | Bis(amidine) salts with polycarboxylic acids researchgate.net |

| Nanoparticles | Amphiphilic Self-Assembly | Micelles, Vesicles | Amphiphilic pyridinium-functionalized anthracene nih.gov |

Role of Hydrogen Bonding and Other Intermolecular Interactions in Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state materials with desired structures and properties. ucr.edu this compound derivatives offer a rich platform for crystal engineering due to the strong and directional nature of the interactions involving the amidine/amidinium group.

Hydrogen Bonding: The carboximidamide group contains multiple hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). Upon protonation to the amidinium cation, the hydrogen bond donor capacity is significantly enhanced. This enables the formation of strong, charge-assisted hydrogen bonds, which are a cornerstone of robust crystal packing.

A particularly powerful and predictable hydrogen bonding motif is the amidinium-carboxylate salt bridge . This interaction involves multiple, charge-assisted N-H···O hydrogen bonds between the amidinium ion and a carboxylate anion. researchgate.net This motif has been successfully used to direct the [4+4] photocyclodimerization of an anthracene-bearing carboxylic acid by templating it with an optically active diamidine. researchgate.net Similarly, it drives the formation of complex four-component assemblies in the solid state. rsc.org

In the absence of carboxylates, amidine derivatives can form other reliable hydrogen-bonding patterns. For example, derivatives of pyrimidine-2-carboximidamide have been observed to form inversion dimers through pairs of N-H···O hydrogen bonds, creating a stable R22(10) ring motif. These dimers are then further linked into sheets via N-H···N and O-H···N interactions. sjtu.edu.cnresearchgate.net

π-π Stacking: The large, planar surface of the anthracene core promotes significant π-π stacking interactions. These interactions, in conjunction with hydrogen bonding, play a critical role in organizing the molecules in the crystal lattice. The stacking can occur in various arrangements, such as cofacial or offset, influencing the photophysical properties of the resulting crystal. For instance, the self-assembly of anthracene-methyl glycosides is driven by π-π stacking, which, combined with the chirality of the sugar moiety, leads to helical J-aggregates. nih.gov

The interplay between strong, directional hydrogen bonds from the amidine/amidinium group and the less directional but significant π-π stacking from the anthracene core allows for fine-tuning of the final solid-state architecture.

| Interaction Type | Functional Groups Involved | Typical Geometry/Motif | Significance in Crystal Engineering |

| Charge-Assisted Hydrogen Bond | Amidinium (N-H) and Carboxylate (C=O) | Amidinium-Carboxylate Salt Bridge | Highly directional and robust; used for templating and multi-component assembly. rsc.orgresearchgate.net |

| Neutral Hydrogen Bond | Amidine (N-H) and Amidine/other acceptor (N, O) | Dimer motifs (e.g., R22(10)), chains, sheets | Directs the formation of extended networks. sjtu.edu.cnresearchgate.net |

| π-π Stacking | Anthracene Rings | Cofacial, offset, or herringbone packing | Stabilizes crystal packing; influences electronic and photophysical properties. nih.gov |

| Ion Pairing | Amidinium Cation and Anion | Contact or solvent-separated ion pairs | Controls overall stoichiometry and structure in salts. researchgate.net |

Host-Guest Chemistry and Complexation with Molecular Receptors

The principles of molecular recognition, a key aspect of host-guest chemistry, can be effectively applied to systems involving this compound derivatives. wikipedia.org These derivatives can act as either "guests," being encapsulated by larger host molecules, or as components of a "host" designed to bind smaller species.

When protonated, the anthracene-9-carboximidinium cation is an excellent candidate for recognition by macrocyclic hosts such as crown ethers, cyclodextrins, or calixarenes. thno.org The binding would be driven by a combination of hydrogen bonding between the amidinium N-H groups and heteroatoms (e.g., oxygen) on the host, as well as hydrophobic interactions between the anthracene unit and the host's cavity. Studies on simpler amidinium salts have shown efficient recognition by synthetic receptors like cyclo researchgate.netaramides, with binding affinities exceeding 10⁴ M⁻¹ in certain solvents. researchgate.net The binding strength is influenced by the size of the amidinium ion's substituents and the nature of its counter-ion. researchgate.net

Conversely, molecules incorporating the this compound unit can be designed as fluorescent receptors for anionic or neutral guests. The anthracene moiety serves as a fluorescent reporter, while the amidinium group provides a specific binding site. An anthracene-based diamidine, for example, has been designed as a 'turn-on' fluorescent sensor for dicarboxylic acids. researchgate.net Binding of the acid leads to the formation of the amidinium-carboxylate salt bridge, which alters the fluorescence emission of the anthracene core, allowing for detection. researchgate.net Similarly, cage-like receptors incorporating anthracene dicarboxamide units can selectively bind anions like phosphate (B84403) in aqueous solutions, with the binding event signaled by a change in fluorescence. nih.gov

| Role in Host-Guest System | Interacting Partner (Host/Guest) | Key Interactions | Example Principle |

| Guest | Macrocyclic Hosts (e.g., Crown Ethers, Cyclo researchgate.netaramides) | Charge-assisted H-bonds, Ion-dipole, Hydrophobic effects | Recognition of amidinium salts by convergent heteroditopic cyclo researchgate.netaramide. researchgate.net |

| Host | Anions (e.g., Carboxylates, Phosphates) | Amidinium-anion salt bridging, H-bonding | An anthracene-based diamidine acts as a fluorescent sensor for dicarboxylic acids. researchgate.net |

| Host | Neutral Molecules | H-bonding, π-π stacking | Porphyrin heterodimers assembled via amidinium-carboxylate bridges bind aromatic guests. wikipedia.org |

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, and it can proceed hierarchically, where smaller assemblies combine to form larger, more complex architectures. anu.edu.au this compound derivatives possess the necessary functionalities to engage in hierarchical self-assembly.

The process often begins with the formation of primary structures, such as dimers or small aggregates, through strong, specific interactions like amidinium-carboxylate salt bridging or defined hydrogen-bonding motifs. researchgate.netresearchgate.net These initial assemblies can then organize into larger structures. For example, π-π stacking of the anthracene units on pre-formed hydrogen-bonded dimers could lead to the formation of one-dimensional columns or fibers. nih.gov

Amphiphilic versions of these molecules, where a hydrophilic group is attached to the anthracene or amidine moiety, can exhibit more complex hierarchical assembly in solution. An amphiphilic anthracene-functionalized β-cyclodextrin, for instance, was observed to first form primary core-shell micelles. sjtu.edu.cn These primary micelles then aggregated into larger, secondary spherical structures, a process known as multi-micelle aggregation. sjtu.edu.cn A similar pathway could be envisioned for an amphiphilic this compound derivative.

Furthermore, the protonation state of the amidine can act as a trigger for self-assembly. An anthracene-guanidine derivative (structurally related to amidine) showed distinct self-assembly behavior depending on pH. researchgate.net In its neutral form, it was disordered, but upon protonation in an acidic environment, the resulting guanidinium (B1211019) moiety drove the formation of well-defined, rigid assemblies. nih.govresearchgate.net This pH-responsiveness allows for the controlled, hierarchical construction of supramolecular materials.

This step-wise formation of structures across different length scales is the essence of hierarchical assembly, moving from molecular-level interactions to well-defined nanoscale and microscale objects.

Integration into Functional Materials and Advanced Materials Science

Applications in Organic Electronic Devices

The inherent semiconducting properties of the anthracene (B1667546) core make its derivatives promising candidates for applications in organic electronic devices. The performance of these devices is intimately linked to the molecular structure and intermolecular interactions of the organic materials used.

Organic Light-Emitting Diodes (OLEDs) Emitters

Anthracene derivatives are widely recognized for their role as blue light emitters in Organic Light-Emitting Diodes (OLEDs). Their high fluorescence quantum yields and wide energy gaps are advantageous for achieving efficient and stable blue emission, a critical component for full-color displays and white lighting applications. The introduction of bulky substituents at the 9- and 10-positions of the anthracene ring is a common strategy to prevent aggregation-caused quenching in the solid state, thereby enhancing the electroluminescence efficiency. For instance, novel spirobenzo[c]fluorene-7,9′-fluorene-based blue host materials incorporating a 10-phenylanthracene-9-yl moiety have been synthesized and have demonstrated potential for highly efficient blue OLEDs. While specific studies on Anthracene-9-carboximidamide as an OLED emitter are not yet prevalent, the extensive research on other 9-substituted anthracene derivatives suggests its potential in this area. The carboximidamide group could influence the material's charge transport properties and intermolecular packing, which are crucial for OLED performance.

Organic Field-Effect Transistors (OFETs) Semiconductors

The planar structure of anthracene and its propensity for strong intermolecular π-π stacking are key characteristics for efficient charge transport in Organic Field-Effect Transistors (OFETs). rsc.org Anthracene itself, however, has limitations as a semiconductor in OFETs due to its relatively small π-electronic system. nih.gov Consequently, research has focused on functionalized anthracene derivatives to improve their performance. The charge carrier mobility in OFETs is highly dependent on the molecular packing in the solid state. While direct studies on this compound in OFETs are limited, the broader class of anthracene-based semiconductors has been extensively investigated. rsc.org The introduction of various functional groups can tune the electronic properties and solid-state ordering of these materials, thereby influencing their charge transport characteristics. rsc.org The carboximidamide group, with its potential for hydrogen bonding, could enforce a favorable molecular packing for enhanced charge mobility.

Development of Photoresponsive and Photomechanical Materials

Molecular crystals that can undergo reversible, light-induced mechanical motions have garnered significant interest for their potential applications in actuators, sensors, and robotics. Crystalline 9-anthracene carboxylic acid (9AC) is a well-studied example of a photomechanical material. researchgate.net This property stems from the [4+4] photodimerization reaction of the anthracene moieties upon exposure to light, which induces a significant change in the crystal lattice and results in macroscopic mechanical motion. researchgate.net

Derivatives of 9AC have been explored to tune and improve these photomechanical properties. For example, halogen substitution on the anthracene core has been shown to influence the photoreactivity and the mechanical response of the crystals. researchgate.net While direct experimental data on the photomechanical behavior of this compound is not available, its structural similarity to 9AC suggests that it could also exhibit photoresponsive properties. The key [4+4] cycloaddition is a characteristic of the anthracene core, and the carboximidamide group may influence the crystal packing and, consequently, the efficiency and nature of the photomechanical response.

Exploration of Dynamic Crystalline Materials (e.g., Thermosalient Behavior)

Dynamic crystalline materials are solids that exhibit dramatic and often anisotropic responses to external stimuli such as heat or light. The thermosalient effect, or "jumping crystal" phenomenon, is a striking example of such behavior, where crystals undergo a rapid change in shape or even leap upon heating or cooling. This effect is driven by a rapid and anisotropic thermal expansion that builds up strain within the crystal, which is then violently released.

While there are no direct reports on the thermosalient behavior of this compound, a closely related compound, anthracene-9-thiocarboxamide, has been shown to exhibit this phenomenon. Upon cooling, crystals of anthracene-9-thiocarboxamide spontaneously fracture and jump. This behavior is attributed to a combination of strong anisotropic thermal expansion and the nature of the intermolecular interactions, including hydrogen bonds and weaker interlayer forces. Given the structural similarities and the potential for strong hydrogen bonding through the amidine group, it is plausible that this compound could also exhibit interesting dynamic crystalline behaviors like the thermosalient effect.

Incorporation into Polymeric Frameworks and Covalent Organic Frameworks (COFs)

The rigid and well-defined geometry of the anthracene molecule makes it an excellent building block for the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs) and other polymeric frameworks. These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures.

Several studies have demonstrated the successful incorporation of anthracene derivatives into COFs. For example, a photoresponsive COF has been synthesized using anthracene units, which can undergo [4π+4π] cycloaddition upon irradiation, leading to a structural change in the framework. researchgate.net Another example is the synthesis of a covalent triazine framework based on 9,10-dicyanoanthracene units, which exhibited high performance for carbon dioxide adsorption. mdpi.comnih.gov These examples highlight the versatility of the anthracene core in the design of functional porous materials. rsc.orgrsc.org

Fundamental Mechanistic Investigations of Anthracene 9 Carboximidamide Reactivity

Photochemical Reaction Pathways (e.g., Photodimerization, Cycloaddition)

The anthracene (B1667546) moiety is renowned for its rich photochemistry, primarily characterized by [4+4] photodimerization and [4+2] cycloaddition reactions. rsc.orgresearchgate.net Upon exposure to ultraviolet (UV) radiation, one anthracene molecule in its ground state can react with an excited-state molecule to form a dimer, linking the 9 and 10 positions of both molecules. researchgate.net This process is a classic example of a photocycloaddition. rsc.org

For Anthracene-9-carboximidamide, it is anticipated that it will undergo similar photochemical transformations. The photodimerization can potentially lead to two different isomers: a head-to-head dimer and a head-to-tail dimer, depending on the orientation of the interacting molecules. The specific stereochemical outcome can be influenced by factors such as the solvent and the steric hindrance imposed by the carboximidamide group. researchgate.net

In addition to photodimerization, the anthracene core of the molecule can also participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. orientjchem.org The 9 and 10 positions of the anthracene ring act as the diene. The efficiency and regioselectivity of these reactions would be influenced by the electronic nature of the carboximidamide substituent.

It is also worth noting that the photodegradation of anthracene derivatives can occur, particularly in the presence of salts or in different solvent environments, which may lead to a variety of photoproducts. nih.govresearchgate.net The specific pathways and products for this compound would require dedicated experimental investigation.

Nucleophilic Reactivity and Reaction Kinetics

The carboximidamide group, also known as an amidine, possesses a nucleophilic imine nitrogen. Amidines can act as two-electron donors through the less sterically hindered and more basic imino lone pair. rsc.org This nucleophilicity allows this compound to participate in various reactions, including coordination with transition metals and acting as an intramolecular nucleophile in annulation reactions. rsc.orgnih.gov

The kinetics of nucleophilic reactions involving the amidine group are influenced by the electronic properties of its substituents. For this compound, the large, aromatic anthracene ring will exert a significant electronic influence. The electron-donating or withdrawing nature of the anthracene system can modulate the basicity and therefore the nucleophilicity of the amidine nitrogen.

The study of reaction kinetics in related 9-substituted anthracene derivatives has shown that the progress of photochemical reactions can be spatially heterogeneous and exhibit non-linear kinetic behavior. escholarship.orgrsc.org This suggests that the reaction kinetics of this compound, particularly in the solid state, could be complex and influenced by factors such as crystal packing and conformational changes during the reaction. escholarship.orgrsc.org

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay between the planar, aromatic anthracene core and the three-dimensional carboximidamide group at the 9-position governs its chemical behavior.

The substitution at the 9-position of anthracene is known to influence the regioselectivity of cycloaddition reactions. orientjchem.org The carboximidamide group, with its specific electronic and steric profile, would direct the approach of dienophiles in Diels-Alder reactions, favoring certain regioisomers. orientjchem.org

Furthermore, the amidine functional group itself is a versatile moiety. Its ability to act as a directing group in transition-metal-catalyzed C-H bond activation highlights a key aspect of its structure-reactivity relationship. rsc.orgnih.gov In the context of this compound, the amidine group could direct reactions to specific positions on the anthracene ring, enabling regioselective functionalization.

Intramolecular Catalysis and Reaction Mechanism Elucidation

The carboximidamide group in this compound can potentially participate in intramolecular catalysis. The presence of both a nucleophilic imine nitrogen and an amine nitrogen allows for various catalytic possibilities. For instance, in reactions involving the anthracene ring, the amidine group could act as an internal base or nucleophile, facilitating transformations.

Studies on related systems have shown that intramolecular oxa-Michael reactions can be catalyzed by bifunctional molecules, where one part of the molecule activates the substrate while another facilitates the nucleophilic attack. nih.gov By analogy, the carboximidamide group could potentially catalyze reactions at other sites within the molecule.

Moreover, in the context of reactions involving the amidine group itself, such as hydrolysis or amidation, the anthracene moiety could influence the reaction mechanism. For example, silver-catalyzed intramolecular amidation of saturated C-H bonds has been reported, suggesting that the amidine group can be involved in complex catalytic cycles. organic-chemistry.org While this specific reaction is not directly applicable to the aromatic C-H bonds of anthracene, it demonstrates the catalytic potential of the amidine functionality. The presence of an intramolecular hydrogen bond within the amidine-imine ligand has been confirmed in some structures, which can play a role in catalysis. mdpi.com

The elucidation of specific reaction mechanisms for this compound would necessitate detailed kinetic studies, isotopic labeling experiments, and computational modeling to map out the energy landscapes of potential reaction pathways.

Future Directions and Emerging Research Opportunities for Anthracene 9 Carboximidamide Chemistry

Advanced Design Principles for Tailored Photophysical Properties

The intrinsic luminescent properties of the anthracene (B1667546) moiety provide a robust platform for the design of materials with tailored photophysical characteristics. mdpi.com The photochemical dimerization of anthracene and its derivatives upon UV light exposure is a well-known phenomenon, occurring via a [4+4] photocycloaddition reaction. mdpi.com This process, along with other reactions like [4+2] cycloaddition and electrophilic substitutions at the 9 and 10 positions, offers a versatile toolkit for modifying the electronic and photophysical properties of anthracene-based molecules. mdpi.com

Future research will likely focus on leveraging these principles to fine-tune the absorption and emission spectra of Anthracene-9-carboximidamide. Key strategies may include:

Substitution Effects: Introducing various electron-donating or electron-withdrawing groups onto the anthracene core can significantly alter its photophysical properties. rsc.org For instance, the introduction of styryl and triphenylamine (B166846) groups to an anthracene core has been shown to increase conjugation and induce intramolecular charge transfer (ICT) properties. rsc.org Similarly, the presence of a cyano group can modify charge population and frontier orbital energy levels. rsc.org By analogy, systematic modifications to the phenyl rings of this compound could lead to a palette of fluorophores with emissions spanning the visible spectrum.

Aggregation Control: The tendency of organic molecules to aggregate in concentrated solutions or the solid state can drastically affect their photophysical properties, leading to the formation of J- and H-aggregates. mdpi.com Designing this compound derivatives with bulky substituents could suppress intermolecular interactions, thereby enhancing fluorescence emission in the solid state. mdpi.com

Excited State Engineering: A deep understanding of the mechanisms of light interaction, including emission (fluorescence and phosphorescence) and quenching, is crucial for designing compounds with precise properties. mdpi.com Computational studies, such as Density Functional Theory (DFT), can be employed to investigate excited-state structures and predict optical spectra, guiding the synthesis of molecules with desired photophysical behaviors. nih.gov

| Design Principle | Expected Outcome on Photophysical Properties | Relevant Research Finding |

| Substitution with Electron-Donating/Withdrawing Groups | Tuning of absorption/emission wavelengths, enhancement of intramolecular charge transfer. | Introduction of styryl and triphenylamine groups to an anthracene core increases conjugation and induces ICT properties. rsc.org |

| Introduction of Bulky Substituents | Suppression of aggregation-induced quenching, enhanced solid-state fluorescence. | Bulky substituted anthracene derivatives suppress inter- and intramolecular interactions, enhancing fluorescence emission. mdpi.com |

| Computational Modeling (DFT) | Prediction of excited-state structures and optical spectra for targeted synthesis. | DFT studies have been used to investigate the excited-state structures and optical spectra of anthracene derivatives. nih.gov |

Development of Multi-Stimuli Responsive Materials

"Smart" materials that respond to external stimuli are of immense interest for a variety of applications. nih.gov Anthracene derivatives have shown significant promise in the development of materials that respond to light, temperature, and chemical inputs. rsc.org The reversible photodimerization of anthracene offers a powerful mechanism for creating photo-controlled materials. nih.gov

Future research into this compound could lead to the development of sophisticated multi-stimuli responsive systems:

Photo-responsive Polymers: By incorporating this compound into polymer chains, it is possible to create materials whose properties, such as swelling, degradation, and diffusion, can be controlled by light. nih.gov This could have applications in areas like controlled drug delivery and tissue engineering. nih.gov

Thermo- and Chemo-responsive Gels: Gluconamide-tailed anthracene gelators have been shown to form hydrogels that respond to multiple stimuli, including temperature, anions, light, and electron-deficient chemicals. rsc.org The carboximidamide group in this compound could potentially interact with specific anions or respond to changes in pH, adding another layer of responsiveness.

Switchable Surfaces: Molecular layers containing anthracene derivatives can be designed to exhibit switchable surface properties. researchgate.net The reversible covalent bond changes associated with anthracene dimerization can be used to alter surface composition and properties like wettability. researchgate.net

| Stimulus | Potential Response Mechanism in this compound Materials | Example from Related Anthracene Derivatives |

| Light (UV) | Reversible [4+4] photocycloaddition leading to changes in crosslinking, viscosity, or surface properties. | Photodimerization of anthracene derivatives used to control crosslinking in hydrogels for drug delivery. nih.gov |

| Temperature | Alteration of solubility, conformation, and hydrophobic/hydrophilic balance in polymeric systems. | Temperature-dependent behavior observed in multi-stimuli-responsive hydrogels of gluconamide-tailed anthracene. rsc.org |